4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
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Overview
Description
4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropylpyrimidine moiety, a piperazine ring, and a pyridazine core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. Finally, the piperazine derivative is coupled with pyridazine to yield the target compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
- 3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Uniqueness
4-{6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-2-15(1)16-13-19(21-14-20-16)25-7-5-24(6-8-25)17-3-4-18(23-22-17)26-9-11-27-12-10-26/h3-4,13-15H,1-2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPZUIYWUZJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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